molecular formula C9H9FINO B8014201 4-Fluoro-2-iodo-N,N-dimethylbenzamide

4-Fluoro-2-iodo-N,N-dimethylbenzamide

Cat. No.: B8014201
M. Wt: 293.08 g/mol
InChI Key: BTSBTFZYZCTKLS-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodo-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H9FINO. It is a derivative of benzamide, where the benzene ring is substituted with fluorine and iodine atoms at the 4 and 2 positions, respectively, and the amide nitrogen is dimethylated. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodo-N,N-dimethylbenzamide typically involves the iodination of 4-fluoro-N,N-dimethylbenzamide. The reaction can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced at the 2-position of the benzene ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzamides.

    Coupling Reactions: The major products are biaryl compounds formed through the coupling of the benzamide with boronic acids.

Scientific Research Applications

4-Fluoro-2-iodo-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iodo-N,N-dimethylbenzamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-N,N-dimethylbenzamide: Lacks the iodine atom, making it less reactive in coupling reactions.

    2-Iodo-N,N-dimethylbenzamide: Lacks the fluorine atom, which may affect its electronic properties and reactivity.

    4-Fluoro-2-chloro-N,N-dimethylbenzamide: Chlorine substitution instead of iodine, leading to different reactivity and applications.

Uniqueness

4-Fluoro-2-iodo-N,N-dimethylbenzamide is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This makes it particularly useful in coupling reactions and as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-fluoro-2-iodo-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FINO/c1-12(2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSBTFZYZCTKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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